Butyrylthiocholine

Descripción

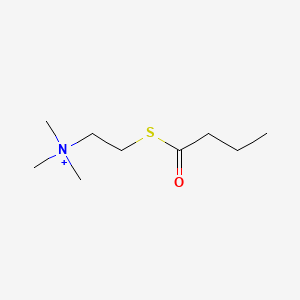

A sulfur-containing analog of butyrylcholine which is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine. It is used as a reagent in the determination of butyrylcholinesterase activity.

Structure

3D Structure

Propiedades

Número CAS |

4555-00-4 |

|---|---|

Fórmula molecular |

C9H20NOS+ |

Peso molecular |

190.33 g/mol |

Nombre IUPAC |

2-butanoylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

Clave InChI |

AWBGQVBMGBZGLS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC[N+](C)(C)C |

SMILES canónico |

CCCC(=O)SCC[N+](C)(C)C |

Otros números CAS |

4555-00-4 1866-16-6 |

Pictogramas |

Irritant |

Sinónimos |

(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Butyrylthiocholine Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of butyrylthiocholine, a crucial reaction for in vitro characterization of cholinesterases. The focus is on the principal enzyme involved, butyrylcholinesterase (BChE), its catalytic mechanism, kinetic parameters, and the standard experimental protocols used for its measurement.

Introduction to Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in human physiology. While structurally similar to acetylcholinesterase (AChE), the primary enzyme responsible for terminating cholinergic neurotransmission, BChE exhibits a broader substrate specificity.[1][2] It hydrolyzes various choline esters, including acetylcholine, and is responsible for the metabolism of several drugs and toxins, such as succinylcholine, cocaine, and certain pesticides.[1] In the context of neurodegenerative diseases like Alzheimer's, where AChE activity may be depleted, BChE's role in hydrolyzing acetylcholine becomes increasingly important, making it a key target for therapeutic intervention.[2]

The Catalytic Mechanism of Hydrolysis

The hydrolysis of this compound by BChE is a two-step process that occurs within a deep and voluminous active-site gorge, approximately 20 Å deep.[3][4] This process is characteristic of serine hydrolases and involves a catalytic triad of amino acid residues: Serine-198 (Ser198), Histidine-438 (His438), and Glutamate-325 (Glu325).[3][5]

The mechanism can be broken down into two main stages:

-

Acylation: The process begins with the nucleophilic attack of the hydroxyl group of Ser198 on the carbonyl carbon of the this compound substrate. This attack is facilitated by His438, which acts as a general base, abstracting a proton from the serine hydroxyl group. This forms a transient tetrahedral intermediate that is stabilized by hydrogen bonds from the "oxyanion hole," a region of the active site formed by the backbone amides of Glycine-116, Glycine-117, and Alanine-199.[5] The intermediate then collapses, leading to the formation of a butyrylated enzyme intermediate and the release of the first product, thiocholine.

-

Deacylation: The butyryl-enzyme intermediate is then hydrolyzed by a water molecule. The His438 residue, now acting as a general acid, protonates the serine-ester linkage. A water molecule, activated by His438, performs a nucleophilic attack on the carbonyl carbon of the butyryl group. This forms a second tetrahedral intermediate, which subsequently breaks down to release butyric acid, the second product, and regenerates the active enzyme.

Caption: The two-stage catalytic cycle of butyrylcholinesterase.

Quantitative Analysis: Enzyme Kinetics

The efficiency of this compound hydrolysis by BChE is described by Michaelis-Menten kinetics. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant or turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| Wild-Type Human BChE | This compound (BTC) | 130 | 9.6 x 104 | 738 | [6] |

Experimental Protocol: The Ellman's Assay

The most widely used method for measuring BChE activity is the spectrophotometric assay developed by Ellman.[7] The assay relies on the hydrolysis of this compound, which produces thiocholine. Thiocholine, in turn, reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB2-), which is quantified by measuring its absorbance at 412 nm.[7] The rate of color formation is directly proportional to the enzyme activity.

Materials and Reagents:

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4 or 8.0.

-

Substrate Stock Solution: this compound iodide (BTC) solution in deionized water. Prepare fresh.

-

DTNB Stock Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in reaction buffer.

-

Enzyme Sample: Purified BChE or biological sample (e.g., plasma) appropriately diluted in reaction buffer.

-

Microplate Reader: Capable of measuring absorbance at 412 nm.

-

96-well Microplate.

Assay Procedure (96-well plate format):

-

Reagent Preparation: Prepare fresh working solutions of the substrate and DTNB at the desired final assay concentrations. A typical final concentration for DTNB is 0.25-0.5 mM and for BTC can range from 0.1 mM to several millimolars depending on the experimental design.

-

Plate Setup:

-

Blank Wells: Add reaction buffer, DTNB solution, and substrate solution.

-

Sample Wells: Add reaction buffer, DTNB solution, substrate solution, and the diluted enzyme sample.

-

-

Reaction Initiation: The reaction is typically initiated by the addition of either the substrate or the enzyme to the wells.

-

Measurement: Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Data Acquisition: Measure the increase in absorbance at 412 nm over time (kinetic mode) for a set period (e.g., 5-10 minutes). The rate of change in absorbance (ΔAbs/min) is used to calculate enzyme activity.

Calculation of Enzyme Activity:

The activity is calculated using the Beer-Lambert law: Activity (mol/min/mL) = (ΔAbs/min) / (ε × l) × (Total Assay Volume / Enzyme Volume) Where:

-

ΔAbs/min is the rate of absorbance change.

-

ε is the molar extinction coefficient for TNB2- (14,150 M-1cm-1 at 412 nm).

-

l is the path length of the light through the well (cm).

Caption: Standard experimental workflow for the Ellman's assay.

Physiological Context: Role in Cholinergic Neurotransmission

In the nervous system, acetylcholine (ACh) is the primary neurotransmitter in cholinergic synapses. It is synthesized in the presynaptic neuron by Choline Acetyltransferase (ChAT) and stored in vesicles. Upon neuronal stimulation, ACh is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate the nerve signal. To ensure precise signal timing, ACh must be rapidly removed from the cleft. This is primarily accomplished by AChE. However, BChE is also present in the nervous system and can hydrolyze ACh, thus acting as a co-regulator of cholinergic transmission.[2] This function is particularly relevant in pathological conditions where AChE levels are altered.

Caption: BChE as a co-regulator of acetylcholine in the synapse.

References

- 1. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A steady-state kinetic model of butyrylcholinesterase from horse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Selectivity of High-Activity Mutants of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Butyrylthiocholine Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of butyrylthiocholine iodide, a crucial reagent in biochemical assays, particularly for the determination of cholinesterase activity. This document outlines a detailed four-step synthetic pathway, commencing from 2-(tert-butoxycarbonylamino)ethanethiol, and concludes with a robust purification protocol. All quantitative data is presented in tabular format for clarity, and experimental workflows are accompanied by detailed procedural descriptions and visual diagrams.

Synthesis of this compound Iodide

The synthesis of this compound iodide is accomplished through a four-step process:

-

Acylation: Reaction of 2-(tert-butoxycarbonylamino)ethanethiol with butyryl chloride to yield S-2-(tert-butoxycarbonylamino)ethyl butanethioate.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to give S-2-aminoethyl butanethioate hydrochloride.

-

Reductive Amination: Methylation of the primary amine to a dimethylamino group using formaldehyde and a reducing agent, yielding S-2-(dimethylamino)ethyl butanethioate.

-

Quaternization: Reaction of the tertiary amine with methyl iodide to form the final product, S-butyrylthiocholine iodide.

Experimental Protocols

Step 1: Acylation of 2-(tert-butoxycarbonylamino)ethanethiol

This initial step involves the formation of a thioester bond through the reaction of a protected aminoethanethiol with an acyl chloride.

-

Materials:

-

2-(tert-butoxycarbonylamino)ethanethiol

-

Butyryl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

Dissolve 2-(tert-butoxycarbonylamino)ethanethiol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add butyryl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude S-2-(tert-butoxycarbonylamino)ethyl butanethioate.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Step 2: Deprotection of S-2-(tert-butoxycarbonylamino)ethyl butanethioate

The Boc protecting group is removed under acidic conditions to liberate the primary amine.

-

Materials:

-

S-2-(tert-butoxycarbonylamino)ethyl butanethioate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

Dissolve S-2-(tert-butoxycarbonylamino)ethyl butanethioate (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) to the solution at room temperature.

-

Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain S-2-aminoethyl butanethioate hydrochloride as a white solid.

-

Step 3: Reductive Amination of S-2-aminoethyl butanethioate hydrochloride

The primary amine is converted to a tertiary dimethylamine via the Eschweiler-Clarke reaction.

-

Materials:

-

S-2-aminoethyl butanethioate hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

-

Procedure:

-

To a solution of S-2-aminoethyl butanethioate hydrochloride (1.0 eq) in water, add formaldehyde (2.5 eq).

-

Add formic acid (2.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH of >10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield S-2-(dimethylamino)ethyl butanethioate.

-

Step 4: Quaternization of S-2-(dimethylamino)ethyl butanethioate

The final step involves the formation of the quaternary ammonium iodide.[1]

-

Materials:

-

S-2-(dimethylamino)ethyl butanethioate

-

Methyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve S-2-(dimethylamino)ethyl butanethioate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add methyl iodide (1.2 eq) dropwise to the solution while maintaining the internal temperature between 20-30 °C.

-

Stir the reaction mixture at room temperature overnight in the dark.

-

Monitor the reaction completion by TLC.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with THF.

-

Dry the product under reduced pressure at 30 °C to obtain S-butyrylthiocholine iodide.

-

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | S-2-(tert-butoxycarbonylamino)ethyl butanethioate | 2-(tert-butoxycarbonylamino)ethanethiol | Butyryl chloride, Triethylamine | Dichloromethane | ~90 |

| 2 | S-2-aminoethyl butanethioate hydrochloride | S-2-(tert-butoxycarbonylamino)ethyl butanethioate | 4 M HCl in 1,4-dioxane | Dichloromethane/Dioxane | >95 |

| 3 | S-2-(dimethylamino)ethyl butanethioate | S-2-aminoethyl butanethioate hydrochloride | Formaldehyde, Formic acid | Water | ~85 |

| 4 | S-butyrylthiocholine iodide | S-2-(dimethylamino)ethyl butanethioate | Methyl iodide | THF | 94[1] |

Characterization Data

S-butyrylthiocholine iodide:

-

Appearance: White solid.

-

Melting Point: 171-174 °C.

-

¹H NMR (400 MHz, D₂O): δ 3.41-3.43 (m, 2H), 3.38-3.40 (m, 2H), 3.14 (s, 9H), 2.60 (t, J=7.2 Hz, 2H), 1.58-1.63 (m, 2H), 0.85 (t, J=7.2 Hz, 3H).[1]

-

¹³C NMR: Spectral data is available in public databases such as PubChem.

Purification of this compound Iodide

The primary method for the purification of this compound iodide is recrystallization.

Experimental Protocol: Recrystallization

-

Materials:

-

Crude S-butyrylthiocholine iodide

-

Propan-1-ol

-

-

Procedure:

-

Dissolve the crude S-butyrylthiocholine iodide in a minimal amount of hot propan-1-ol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period.

-

Hot filter the solution to remove any insoluble impurities (and charcoal if used).

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

For maximum yield, the flask can be placed in an ice bath or refrigerator to induce further crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold propan-1-ol.

-

Dry the crystals in a vacuum oven. Store the purified product in the dark under an inert atmosphere.

-

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthetic pathway for this compound iodide.

Caption: Purification workflow for this compound iodide.

References

butyrylthiocholine substrate specificity for BChE vs AChE

An In-depth Technical Guide on the Substrate Specificity of Butyrylthiocholine for Butyrylcholinesterase (BChE) versus Acetylcholinesterase (AChE)

Introduction

In the realm of cholinergic signaling, the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) play pivotal roles in the hydrolysis of choline esters. While structurally similar, these two enzymes exhibit distinct substrate specificities that are fundamental to their physiological functions and pharmacological targeting. This compound, a synthetic substrate, serves as a critical tool for researchers to differentiate between the activities of these two enzymes. This technical guide provides a comprehensive overview of the substrate specificity of this compound for BChE versus AChE, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and toxicology.

Quantitative Analysis of Substrate Specificity

The preferential hydrolysis of this compound by BChE over AChE is a well-established principle in cholinesterase research. This specificity is quantitatively defined by the enzymes' kinetic parameters, namely the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat). The K_m value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. A lower K_m suggests a higher affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for the Hydrolysis of Thiocholine Esters by Human Cholinesterases

| Enzyme | Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹min⁻¹) |

| Human BChE | This compound | ~0.04 | High | High |

| Human AChE | This compound | High | Very Low | Very Low |

| Human BChE | Acetylthiocholine | ~0.2 | High | High |

| Human AChE | Acetylthiocholine | ~0.1 | Very High | Very High |

Note: The values presented are approximate and compiled from various sources. The hydrolysis of this compound by AChE is often so slow that accurate determination of kinetic parameters is challenging.

The data clearly indicates that BChE has a significantly higher affinity (lower K_m) and catalytic efficiency (k_cat/K_m) for this compound compared to AChE. Conversely, AChE demonstrates a much higher efficiency for the hydrolysis of acetylthiocholine, its closer structural analog to the endogenous substrate acetylcholine.

Structural Basis of Substrate Specificity

The differing substrate specificities of BChE and AChE are rooted in the structural differences within their active site gorges. The active site of AChE is a narrow gorge lined with aromatic residues that create a binding pocket highly specific for the acetyl group of acetylcholine. In contrast, the active site gorge of BChE is larger and more flexible due to the substitution of several of these bulky aromatic residues with smaller aliphatic ones. This wider gorge can accommodate the larger butyryl group of this compound, whereas the narrower gorge of AChE sterically hinders the efficient binding and hydrolysis of this bulkier substrate.[1][2]

Experimental Protocol: The Ellman's Assay

The most common method for determining cholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues. This assay utilizes a thiocholine ester substrate and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle

The cholinesterase enzyme hydrolyzes the thiocholine ester substrate (e.g., this compound) to produce thiocholine and a corresponding carboxylic acid. The liberated thiocholine, with its free sulfhydryl group, then reacts with DTNB in a stoichiometric manner to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.

Materials

-

This compound iodide (for BChE activity)

-

Acetylthiocholine iodide (for AChE activity)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)

-

Purified BChE or AChE enzyme, or biological sample containing the enzymes

-

Spectrophotometer capable of reading at 412 nm

-

96-well microplate (for high-throughput assays) or cuvettes

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the desired thiocholine ester substrate in deionized water.

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

Prepare serial dilutions of the enzyme or biological sample in the phosphate buffer.

-

-

Assay Setup (Microplate Method):

-

To each well of a 96-well microplate, add:

-

Phosphate buffer

-

DTNB solution

-

Enzyme solution or biological sample

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes to allow the components to equilibrate.

-

-

Initiation of Reaction:

-

Add the thiocholine ester substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each sample.

-

The cholinesterase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

-

Visualizing the Biochemical Pathways

The following diagrams, generated using the DOT language, illustrate the enzymatic hydrolysis of this compound and the subsequent colorimetric reaction in the Ellman's assay.

References

role of butyrylthiocholine in cholinesterase research

An In-depth Technical Guide to the Role of Butyrylthiocholine in Cholinesterase Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (BTCh) is a synthetic sulfur-containing analog of butyrylcholine, an endogenous substrate for the enzyme butyrylcholinesterase (BChE).[1] Its pivotal role in biochemical and pharmacological research stems from its function as a specific chromogenic substrate in the quantification of cholinesterase activity. The hydrolysis of this compound by BChE produces thiocholine, a thiol that reacts with Ellman's reagent (DTNB) to generate a quantifiable yellow product. This reaction forms the basis of the ubiquitous Ellman's assay, a fundamental tool for studying BChE kinetics, screening for novel inhibitors, and investigating the enzyme's role in various physiological and pathological states, most notably in Alzheimer's disease. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound in cholinesterase research.

The Principle of Substrate Specificity: BChE vs. AChE

Cholinesterases are broadly classified into two main types: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] While both enzymes hydrolyze the neurotransmitter acetylcholine, they exhibit distinct substrate specificities, a property that is critical for their differential study.[3][4][5]

-

Acetylcholinesterase (AChE): This enzyme is highly specific for acetylcholine.[2] Its primary function is the rapid termination of nerve impulses at cholinergic synapses.[3] The active site of AChE is narrow, accommodating the small acetyl group of its native substrate efficiently. Consequently, it hydrolyzes bulkier substrates like this compound at a significantly lower rate.[2] High concentrations of its preferred substrate, acetylthiocholine, can lead to substrate inhibition.[6][7]

-

Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE displays broader substrate specificity.[2] Its active site gorge is larger due to differences in amino acid residues, allowing it to hydrolyze a wider variety of choline esters, including butyrylcholine and its thio-analog, this compound.[2][3] Unlike AChE, BChE often exhibits substrate activation at high substrate concentrations, a defining kinetic characteristic.[5][6][7][8]

This differential specificity makes this compound an invaluable tool for selectively measuring BChE activity, even in samples containing both enzymes. To measure AChE activity specifically, researchers typically use acetylthiocholine as the substrate in the presence of a selective BChE inhibitor, such as tetraisopropyl pyrophosphoramide (iso-OMPA).[9][10] Conversely, to measure BChE activity, this compound is used as the substrate along with a selective AChE inhibitor like BW284c51.[9][11]

The Ellman's Assay: A Core Methodology

The most common application of this compound is in the Ellman's assay, a simple, robust, and sensitive colorimetric method for quantifying cholinesterase activity.[10][12][13]

Reaction Principle

The assay is based on a two-step reaction:

-

Enzymatic Hydrolysis: BChE catalyzes the hydrolysis of the thioester bond in this compound, yielding butyric acid and thiocholine.[13][14]

-

Colorimetric Detection: The free sulfhydryl group (-SH) of the generated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[12][13][15][16]

The rate of TNB formation, measured as the change in absorbance over time, is directly proportional to the cholinesterase activity in the sample.

Experimental Protocol (96-Well Plate Format)

This protocol is a generalized version adapted from multiple sources for the determination of BChE activity and its inhibition.[11][12][16][17][18]

Reagents & Materials:

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4 - 8.0.[12][16][19]

-

Substrate Stock Solution: this compound iodide (BTC) solution (e.g., 20 mM in water).[12]

-

Ellman's Reagent (DTNB) Solution: 0.5 mM DTNB in Reaction Buffer.[12]

-

Enzyme Solution: Purified BChE or biological sample (e.g., serum, tissue homogenate) diluted to an appropriate concentration in Reaction Buffer.

-

Inhibitor Solutions (for screening): Test compounds dissolved in a suitable solvent (e.g., DMSO), then diluted in Reaction Buffer.

-

Positive Control: Known BChE inhibitor (e.g., ethopropazine, rivastigmine).[20]

-

Negative Control: Reaction Buffer with solvent vehicle.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Preparation: Prepare working solutions of all reagents.

-

Assay Mixture Setup: To each well of the 96-well plate, add the components in the following order:

-

140-180 µL of Reaction Buffer.

-

10-20 µL of DTNB solution.

-

10 µL of test compound solution (or vehicle for control).

-

10-20 µL of BChE enzyme solution.

-

-

Pre-incubation: Mix the contents gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-20 minutes) to allow any inhibitor to bind to the enzyme.[16][18]

-

Reaction Initiation: Add 10 µL of the BTC substrate solution to each well to start the reaction.[12] The final concentration of BTC in the assay typically ranges from 0.1 mM to 1.0 mM.[9][11]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 5-15 minutes.[18]

-

Data Analysis: Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min). For inhibitor studies, calculate the percentage of inhibition relative to the control wells without inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting percent inhibition against a range of inhibitor concentrations.

Visualized Workflow

Key Applications in Cholinesterase Research

This compound is central to several key areas of cholinesterase research.

Enzyme Kinetics and Characterization

The use of BTCh in kinetic assays allows for the determination of fundamental enzymatic parameters for BChE, such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These studies are crucial for understanding the enzyme's efficiency and affinity for substrates.[13] Notably, such assays have revealed the phenomenon of substrate activation in BChE at high concentrations of this compound, a key difference from AChE.[5][6][7] This activation is thought to be caused by a second substrate molecule binding to a peripheral anionic site (PAS) on the enzyme, which induces a conformational change that enhances catalytic activity.[6]

High-Throughput Screening (HTS) for Inhibitors

The reliability and adaptability of the BTCh-based Ellman's assay make it the gold standard for high-throughput screening of chemical libraries to identify novel BChE inhibitors.[13][20][21] This is particularly relevant in drug discovery for Alzheimer's disease, where BChE is a key therapeutic target.[18][21][22] In HTS, a decrease in the rate of yellow color formation indicates that a test compound is inhibiting BChE activity.[13] This approach allows for the rapid screening of thousands of compounds to identify potent and selective inhibitors.[20][21]

Alzheimer's Disease (AD) Research

In a healthy brain, AChE is the dominant enzyme for acetylcholine hydrolysis. However, in the brains of Alzheimer's patients, AChE activity decreases while BChE activity increases or remains stable, making BChE a significant contributor to acetylcholine degradation in later stages of the disease.[9][22] Furthermore, BChE is found to be associated with amyloid-β (Aβ) plaques, the pathological hallmarks of AD, and may play a role in their maturation.[23][24] Therefore, assays using BTCh are critical for:

-

Quantifying BChE activity in patient samples.

-

Discovering selective BChE inhibitors as potential AD therapeutics.[17][25] Selective inhibition is believed to offer therapeutic benefits while potentially reducing the cholinergic side effects associated with non-selective or AChE-selective inhibitors.[18]

Clinical Diagnostics and Toxicology

Measurement of BChE activity in serum using BTCh is a clinically useful biomarker.

-

Liver Function: Since BChE is synthesized in the liver, decreased serum levels can indicate impaired liver function.[14]

-

Organophosphate Poisoning: BChE is highly sensitive to inhibition by organophosphate and carbamate pesticides. A sharp decrease in its activity serves as a biomarker for exposure.[14]

-

Pharmacogenetics: The assay is used to identify individuals with genetic variants of BChE who may exhibit prolonged apnea after receiving the muscle relaxant succinylcholine, which is metabolized by BChE.[14][26]

Quantitative Data

The use of this compound has generated a wealth of quantitative data on BChE kinetics and inhibition.

Table 1: Example Kinetic Parameters for Human BChE with this compound

| Parameter | Reported Value | Conditions | Source |

| Km (Michaelis Constant) | 4.5 µM | Wild-type BChE | [3] |

| kcat (Turnover Number) | 4.1 min⁻¹ | Wild-type BChE (for cocaine hydrolysis) | [3] |

| Normal Activity Range | 8440 ± 1780 IU/L | Human Serum | [27] |

Note: Kinetic parameters can vary significantly depending on the enzyme source (species, recombinant vs. native), purity, and specific assay conditions (pH, temperature, buffer composition).

Table 2: IC50 Values of Select Inhibitors Determined Using this compound Assay

| Inhibitor | Enzyme Source | IC50 Value | Source |

| DHBDC | Human BChE | 3.61 - 6.61 nM | [11] |

| Ethopropazine | Human BChE | 1.70 ± 0.53 µM | [20] |

| Physostigmine | Human BChE | 34.4 ± 14.7 nM | [20] |

| Rivastigmine | Human BChE | N/A (Confirmed Inhibitor) | [17][20] |

| Bambuterol | Human BChE | N/A (Confirmed Selective Inhibitor) | [20] |

Role of BChE in Cholinergic Signaling

While this compound is a research tool, the enzyme it measures, BChE, plays a role in modulating cholinergic signaling. In the central nervous system, BChE acts as a co-regulator with AChE, hydrolyzing acetylcholine in the synaptic cleft.[9][23] Inhibiting BChE can therefore increase the concentration and duration of action of acetylcholine, enhancing cholinergic neurotransmission. This is the therapeutic principle behind using BChE inhibitors in Alzheimer's disease to alleviate cognitive symptoms.[28]

Conclusion

This compound is an indispensable synthetic substrate that has become a cornerstone of cholinesterase research. Its preferential hydrolysis by butyrylcholinesterase enables the specific and accurate quantification of this enzyme's activity through the highly adaptable Ellman's assay. This capability is fundamental to a wide range of applications, from elucidating enzyme kinetics and characterizing genetic variants to performing high-throughput screening for novel therapeutic agents. The use of this compound has been particularly instrumental in advancing our understanding of the role of BChE in neurodegenerative disorders like Alzheimer's disease, positioning the enzyme as a critical diagnostic and therapeutic target. As research continues, this compound will undoubtedly remain a vital tool for scientists and drug developers working to unravel the complexities of the cholinergic system.

References

- 1. This compound | C9H20NOS+ | CID 20689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase and Butyrylcholinesterase Substrate Selectivity and Various Acting Cholinesterase Inhibitors - 2312 Words | Bartleby [bartleby.com]

- 3. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chimeric human cholinesterase. Identification of interaction sites responsible for recognition of acetyl- or butyrylcholinesterase-specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. nbinno.com [nbinno.com]

- 14. biolabo.fr [biolabo.fr]

- 15. bmglabtech.com [bmglabtech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New insights into butyrylcholinesterase: Pharmaceutical applications, selective inhibitors and multitarget-directed ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Value of this compound assay for identification of cholinesterase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. web.citius.technology [web.citius.technology]

- 28. taylorandfrancis.com [taylorandfrancis.com]

butyrylthiocholine iodide solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Butyrylthiocholine Iodide

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of key reagents is paramount for ensuring experimental reproducibility and the validity of results. This compound iodide, a widely used chromogenic substrate for the enzyme butyrylcholinesterase (BChE), is central to numerous kinetic studies and high-throughput screening assays. This technical guide provides a comprehensive overview of the solubility and stability of this compound iodide, complete with structured data, detailed experimental protocols, and visualizations to support its effective use in the laboratory.

Solubility Profile

The solubility of this compound iodide is a critical factor for the preparation of stock solutions and for ensuring its availability in enzymatic assays. While it is generally considered to be soluble in aqueous solutions, the precise solubility can vary significantly based on the solvent and the dissolution method employed.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound iodide in various solvents. It is important to note the variability in the reported aqueous solubility, which may be attributed to differences in material purity, pH, temperature, and the use of physical dissolution aids such as sonication.

| Solvent System | Reported Solubility | Molar Concentration (approx.) | Notes |

| Water | 125 mg/mL[1] | 394 mM | Requires ultrasonic assistance for dissolution. |

| Water | 70 mg/mL[2][3] | 221 mM | Forms a clear, colorless solution. |

| Water | 1 mg/mL[3][4] | 3.15 mM | - |

| Dimethyl Sulfoxide (DMSO) | 66.67 mg/mL[1] | 210 mM | Requires ultrasonic assistance. The use of new, non-hygroscopic DMSO is recommended.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 7.88 mM | A complex solvent system suitable for in vivo or specific in vitro applications. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 7.88 mM | A formulation to enhance solubility and stability. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 7.88 mM | A lipid-based formulation. |

| Phosphate Buffer (e.g., 0.1 M, pH 7.4) | Sufficient for assay concentrations (e.g., 5-10 mM) | - | Commonly used in Ellman's assay protocols, indicating adequate solubility for these applications.[5] |

Stability and Storage

The stability of this compound iodide, both in its solid form and in solution, is crucial for obtaining accurate and consistent results in enzymatic assays. The primary degradation pathway in aqueous solution is the hydrolysis of the thioester bond.

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound iodide.

Caption: Factors influencing the stability of this compound iodide.

Storage Recommendations

To ensure the integrity of the compound, the following storage conditions are recommended.

| Form | Storage Temperature | Duration | Conditions |

| Solid | 2 to 8°C[4] | 24 months[3] | Store in a well-sealed container. |

| Solid | -20°C[6] | Long-term | Store desiccated and protected from light. |

| Aqueous Stock Soln. | -20°C[4] | Up to 1 month[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Aqueous Stock Soln. | -80°C[1] | Up to 6 months[1] | Protect from light and store under an inert atmosphere (e.g., nitrogen).[1] |

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound iodide.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS) studies and is suitable for determining the equilibrium solubility of this compound iodide.

Objective: To determine the saturation solubility of this compound iodide in aqueous buffers at a controlled temperature.

Materials:

-

This compound iodide (solid)

-

Aqueous buffers (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8)[8]

-

Mechanical shaker or orbital agitator with temperature control

-

Centrifuge and/or syringe filters (e.g., 0.22 µm)

-

A validated analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Prepare the required aqueous buffers and bring them to the target temperature (e.g., 37 ± 1 °C).[8]

-

Addition of Excess Solute: Add an excess amount of solid this compound iodide to a known volume of each buffer in a suitable vessel (e.g., glass flask or tube). The excess solid should be clearly visible.

-

Equilibration: Place the vessels in the temperature-controlled shaker. Agitate at a constant speed that ensures the solid particles remain suspended without forming a vortex.[8] The incubation time should be sufficient to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with the appropriate buffer. Measure the concentration of dissolved this compound iodide using a pre-validated analytical method.

-

Calculation: Report the solubility in mg/mL. The experiment should be performed in triplicate for each pH condition.[8]

Protocol for Cholinesterase Activity Measurement (Ellman's Assay)

This protocol describes a common method for measuring BChE activity in a 96-well microplate format using this compound iodide as the substrate.

Objective: To quantify the rate of this compound iodide hydrolysis by BChE.

Principle: BChE hydrolyzes this compound to produce thiocholine. The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 405-412 nm.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. custombiotech.roche.com [custombiotech.roche.com]

- 4. S-Butyrylthiocholine Iodide [sigmaaldrich.com]

- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Butyrylthiocholine as a Substrate for the Assessment of Liver Function

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyrylcholinesterase (BChE), an enzyme synthesized and secreted by the liver, serves as a crucial biomarker for hepatic proteosynthetic function.[1][2] Unlike other liver enzymes that increase in serum due to cellular damage, BChE levels decrease when the liver's synthetic capacity is impaired, offering a direct measure of hepatocellular function.[3] The enzymatic activity of BChE is most commonly quantified using the synthetic substrate S-butyrylthiocholine iodide through the colorimetric Ellman method. This whitepaper provides a comprehensive technical guide on the role of BChE as a liver function marker, detailing its clinical significance, quantitative data across various hepatic conditions, and a complete experimental protocol for its measurement using butyrylthiocholine.

Introduction to Butyrylcholinesterase (BChE)

Butyrylcholinesterase (EC 3.1.1.8), also known as pseudocholinesterase, is a serine hydrolase predominantly synthesized in the liver and found in high concentrations in blood plasma.[1][4] It belongs to the cholinesterase family, sharing structural similarity with acetylcholinesterase (AChE).[4] While AChE is specific for hydrolyzing acetylcholine, BChE has a broader substrate specificity, hydrolyzing various choline esters, including the synthetic compound butyrylcholine.[1][5]

The liver is the primary source of plasma BChE, and its level in the circulation is a direct reflection of the liver's capacity for protein synthesis.[3] The enzyme has a half-life of approximately 10 to 14 days, making it a reliable marker for monitoring changes in liver function over a clinically relevant timeframe.[1] A decline in serum BChE activity is a strong indicator of reduced hepatic synthesis, which occurs in various forms of liver damage.[2]

Clinical Significance of BChE in Liver Function Assessment

The measurement of BChE activity is a valuable component of liver function testing, providing insights that are distinct from markers of hepatocyte injury (e.g., ALT, AST).

Hypocholinesterasemia: A Marker of Impaired Synthetic Function

A decrease in serum BChE activity (hypocholinesterasemia) is a hallmark of significant hepatocellular dysfunction. Because BChE is synthesized by the liver, damage to parenchymal cells leads to reduced production and consequently lower plasma levels.[3][6] This is observed in several chronic and acute liver conditions:

-

Liver Cirrhosis and Fibrosis : A pronounced fall in BChE activity is seen in patients with cirrhosis, often correlating with the severity of the disease.[5] Individuals with confirmed liver cirrhosis can present with BChE levels that are five times lower than those of healthy controls.[5]

-

Chronic Hepatitis : Patients with chronic hepatitis also exhibit reduced BChE levels, although the decrease is typically less pronounced than in cirrhosis.[5]

-

Liver Metastases : The presence of cancer in the liver can impair its synthetic function, leading to a drop in BChE activity.[3]

-

Malnutrition : Low BChE activity can also indicate protein-energy malnutrition, reflecting an inadequate supply of amino acid substrates for its synthesis rather than primary hepatocellular failure.[4]

Hypercholinesterasemia and Other Conditions

While less common as a marker for liver disease, elevated BChE activity can be observed in certain conditions:

-

Non-Alcoholic Fatty Liver Disease (NAFLD) : Some studies report a significant increase in BChE activity in NAFLD patients compared to healthy controls.[7] This may be linked to associated metabolic changes, such as increased serum triacylglycerols.[7]

-

Metabolic Syndrome : Increased BChE activity has been associated with obesity, type 2 diabetes, and hyperlipidemia.[8]

BChE in Drug-Induced Liver Injury (DILI)

Drug-induced liver injury (DILI) encompasses a range of hepatic damage caused by medications, herbal supplements, or their metabolites.[9][10][11] The presentation of DILI can be hepatocellular, cholestatic, or mixed.[12][13] As DILI can lead to significant impairment of liver function, a corresponding decrease in BChE synthesis and serum activity can occur, reflecting the extent of the hepatocellular damage. Monitoring BChE levels may aid in assessing the functional impact of DILI.

Prognostic Value of BChE

Low serum BChE is an independent prognostic marker in various clinical contexts. In patients undergoing orthotopic liver transplantation, lower preoperative BChE levels were predictive of 12-month mortality. Its ability to reflect both liver function and nutritional status makes it a valuable tool for risk stratification and monitoring patient prognosis.[2]

Quantitative Data on BChE Activity in Health and Disease

BChE activity is typically reported in units per liter (U/L) or international units per liter (IU/L). Reference ranges can vary significantly between laboratories and populations. The data below, compiled from multiple sources, provides a comparative overview.

| Condition | Mean BChE Activity / Range | Key Observations | Citations |

| Healthy Adults (General Range) | 5,900 - 13,200 IU/L | This is a commonly cited reference range. | |

| Healthy Adults (Serbian Population) | 14,556.6 ± 4,078.1 U/L | Demonstrates population-specific variations in reference values. | [14][15] |

| Healthy Adults (Mayo Clinic) | Male: 3,100 - 6,500 U/L; Female: 1,800 - 6,800 U/L | Highlights gender-specific reference intervals used in some clinical labs. | [14] |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | 4,711 U/L (vs. 4,028 U/L in controls) | BChE activity is significantly increased in NAFLD patients. | [7] |

| Liver Cirrhosis | ~5-fold lower than healthy controls | A marked decrease in activity is a strong indicator of severe cirrhosis. | [5] |

| Liver Disease (General) | Well below the reference interval for healthy subjects | Consistently decreased activity reflects hepatocellular impairment. | |

| Pre-Orthotopic Liver Transplant (Predictor of Mortality) | 2,900 ± 1,880 IU/L (in non-survivors) vs. 3,700 ± 2,020 IU/L (in survivors) | Lower BChE levels are associated with higher short-term post-transplant mortality. |

Measurement of BChE Activity using this compound

The most common method for determining BChE activity is the spectrophotometric assay developed by Ellman, which uses this compound as the substrate.[16][17]

Assay Principle: The Ellman Method

The assay is based on a two-step reaction. First, BChE hydrolyzes the substrate S-butyrylthiocholine to produce thiocholine and butyrate. The released thiocholine then reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). This second reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the increase in absorbance at 412 nm.[18][19] The rate of color formation is directly proportional to the BChE activity in the sample.[18]

References

- 1. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. Butyrylcholinesterase as a prognostic marker: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrylcholinesterase as a prognostic marker: a review of the literature - ProQuest [proquest.com]

- 4. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decreased activity of butyrylcholinesterase in blood plasma of patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Serum butyrylcholinesterase activities in patients with non-alcoholic fatty liver disease. Comparison with liver proteosynthetic function and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase and butyrylcholinesterase as markers of low-grade systemic inflammation | Annals of Hepatology [elsevier.es]

- 9. Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Drug-induced liver injury: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. researchgate.net [researchgate.net]

- 16. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to the Enzymatic Reaction of Butyrylthiocholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of butyrylthiocholine, a crucial reaction in the study of cholinesterases. The document details the core enzymatic principles, experimental protocols for activity measurement, and key kinetic data, presented in a format tailored for researchers, scientists, and professionals in drug development.

Core Concepts of this compound Hydrolysis

The enzymatic hydrolysis of this compound is a cornerstone reaction for the characterization of cholinesterase activity. Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is the primary enzyme responsible for the hydrolysis of this compound. While acetylcholinesterase (AChE) can also hydrolyze this substrate, it does so at a significantly lower rate. This differential activity allows this compound to be used as a relatively specific substrate for BChE.

The reaction involves the cleavage of the thioester bond in this compound, yielding two products: thiocholine and butyric acid. This process is facilitated by a catalytic triad of amino acids (serine, histidine, and glutamate) located in the active site of the cholinesterase enzyme.

The general mechanism of hydrolysis by cholinesterases proceeds in two main stages: acylation and deacylation. In the acylation step, the serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of a transient acyl-enzyme intermediate and the release of thiocholine. In the subsequent deacylation step, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing butyric acid and regenerating the free enzyme.

Quantitative Analysis of Enzyme Kinetics

The interaction between cholinesterases and this compound can be quantified by determining key kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for comparing enzyme efficiency and for studying the effects of inhibitors.

The following tables summarize the kinetic parameters for the hydrolysis of this compound by butyrylcholinesterase and acetylcholinesterase from various sources.

Table 1: Kinetic Parameters for Butyrylcholinesterase (BChE) with this compound

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |

| Human Serum | 0.14 | - | 322 | - | [1] |

| Human Plasma | 0.3 - 3.3 | < 40 | - | 7.7 x 104 | [2] |

| Horse Plasma | - | - | - | - | [3][4] |

| Equine Serum | - | - | - | - | [5] |

Note: A dash (-) indicates that the value was not reported in the cited source. The units and experimental conditions may vary between studies.

Table 2: Kinetic Parameters for Acetylcholinesterase (AChE) with this compound

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |

| Monopterus albus brain | - | - | - | - | [6] |

| Electric Eel | - | - | - | - | [5] |

Note: this compound is a poor substrate for AChE, and therefore, detailed kinetic data is less commonly reported.

Experimental Protocol: The Ellman's Assay

The most widely used method for measuring the activity of cholinesterases is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the thiocholine produced from the hydrolysis of a thiocholine ester substrate, such as this compound, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The reaction between the sulfhydryl group of thiocholine and DTNB produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.

Reagents and Materials

-

Enzyme solution: Purified or crude cholinesterase preparation.

-

Substrate solution: this compound iodide (or chloride).

-

Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Buffer: Typically a phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0).

-

Spectrophotometer: Capable of measuring absorbance at 412 nm.

-

96-well microplates or cuvettes.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a stock solution of this compound iodide in deionized water.

-

Prepare a stock solution of DTNB in the assay buffer.

-

Prepare the desired concentration of the enzyme in the assay buffer. Keep the enzyme solution on ice.

-

-

Assay Setup (96-well plate format):

-

To each well of a 96-well microplate, add the assay buffer.

-

Add the DTNB solution to each well.

-

Add the enzyme solution to the appropriate wells. For control wells (blank), add buffer instead of the enzyme.

-

Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time plot.

-

Correct the reaction rate by subtracting the rate of the blank (non-enzymatic hydrolysis of the substrate).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min/mL) = (ΔAbs/min) / (ε * l) where:

-

ΔAbs/min is the rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of TNB (typically 14,150 M-1cm-1 at 412 nm).

-

l is the path length of the light through the solution in cm.

-

-

Visualizing the Core Processes

To further elucidate the enzymatic reaction and experimental workflow, the following diagrams are provided. These have been generated using Graphviz (DOT language) to represent the logical relationships and sequences of events.

Enzymatic Reaction Pathway of this compound

Caption: The enzymatic hydrolysis of this compound by BChE.

Experimental Workflow for the Ellman's Assay

Caption: A typical workflow for measuring cholinesterase activity using the Ellman's assay.

This guide provides a foundational understanding of the enzymatic reaction of this compound, essential for any researcher working with cholinesterases. The provided data, protocols, and visualizations are intended to facilitate experimental design, data interpretation, and the overall advancement of research in this field.

References

- 1. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation | MDPI [mdpi.com]

- 2. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A steady-state kinetic model of butyrylcholinesterase from horse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A steady-state kinetic model of butyrylcholinesterase from horse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

butyrylthiocholine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyrylthiocholine, a key reagent in cholinesterase research. It covers its chemical properties, applications in experimental protocols, and the underlying biochemical pathways, presented in a format tailored for scientific and research audiences.

Core Chemical and Physical Properties

This compound is a synthetic substrate primarily used for the enzymatic assay of butyrylcholinesterase (BChE). It is a quaternary ammonium ion and is structurally analogous to the natural BChE substrate, butyrylcholine.[1] For laboratory use, it is typically available as an iodide or chloride salt.

The key quantitative data for this compound and its common salt forms are summarized below for easy reference and comparison.

| Identifier | This compound (Cation) | This compound Iodide | This compound Chloride |

| Molecular Formula | C₉H₂₀NOS⁺[1] | C₉H₂₀INOS[2][3] | C₉H₂₀ClNOS[4] |

| Molecular Weight | 190.33 g/mol [1] | 317.23 g/mol [2][3] | 225.78 g/mol [4][5] |

| CAS Number | 4555-00-4[1] | 1866-16-6[2][3] | 22026-63-7[4][6] |

| Appearance | - | White crystals or crystalline powder | Liquid (as per one source)[5] or solid |

| Storage Temperature | - | -20°C[7] | 2-8°C[5] |

Biochemical Pathway and Mechanism of Action

This compound's primary application is as a chromogenic substrate for determining butyrylcholinesterase activity.[3][7] The enzymatic reaction is a hydrolysis event that occurs within the active site of the BChE enzyme. The catalytic triad (Serine-Histidine-Glutamate) in the enzyme's active site is crucial for this process.

The hydrolysis of this compound by BChE proceeds in two main stages: acylation and deacylation.[8] In the acylation phase, the serine residue in the active site attacks the carbonyl group of this compound, leading to the formation of a butyrylated enzyme intermediate and the release of thiocholine. In the subsequent deacylation step, a water molecule hydrolyzes the butyrylated enzyme, regenerating the active enzyme and releasing butyrate.

References

- 1. This compound | C9H20NOS+ | CID 20689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound iodide | C9H20INOS | CID 74630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. S-Butyrylthiocholine chloride | C9H20ClNOS | CID 3015121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound chloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 6. scbt.com [scbt.com]

- 7. goldbio.com [goldbio.com]

- 8. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Butyrylthiocholine Ellman's Assay for 96-Well Plates

Introduction

The Ellman's assay is a rapid, simple, and reliable colorimetric method for measuring the activity of cholinesterases, such as butyrylcholinesterase (BChE). This method is widely used in drug discovery for screening potential enzyme inhibitors and in diagnostics.[1] The assay quantifies the activity of BChE by measuring the rate of production of thiocholine from the hydrolysis of butyrylthiocholine. The thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), yielding 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by its absorbance at or near 412 nm.[1][2] The rate of color development is directly proportional to the BChE activity. This application note provides a detailed protocol for performing the this compound Ellman's assay in a 96-well microplate format, suitable for high-throughput screening.

Principle of the Assay

The Ellman's assay for butyrylcholinesterase involves a two-step reaction:

-

Enzymatic Hydrolysis: Butyrylcholinesterase (BChE) catalyzes the hydrolysis of the substrate, this compound, to produce thiocholine and butyrate.[1]

-

Colorimetric Reaction: The newly formed thiocholine, which contains a free sulfhydryl group, reacts with DTNB. This reaction cleaves the disulfide bond in DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion and a mixed disulfide.[1][3] The absorbance of TNB²⁻ is monitored over time. In the presence of a BChE inhibitor, the rate of this compound hydrolysis decreases, leading to a reduced rate of color formation.[1]

Signaling Pathway Diagram

Caption: Principle of the this compound Ellman's Assay.

Experimental Protocol

This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate. Adjust volumes proportionally as needed.

Materials and Reagents

| Reagent | Storage Temperature |

| Butyrylcholinesterase (BChE) | -20°C or -80°C |

| This compound Iodide (BTC) | 4°C |

| 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | 4°C |

| Sodium Phosphate Buffer (0.1 M, pH 8.0) | 4°C |

| Test Compounds (e.g., inhibitors) | Varies |

| 96-well flat-bottom microplate | Room Temperature |

Reagent Preparation

| Reagent Solution | Preparation Instructions | Final Concentration in Well |

| Phosphate Buffer | Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.[1][4] | 0.1 M |

| DTNB Stock Solution | Dissolve DTNB in the Phosphate Buffer to a final concentration of 10 mM. Protect from light and prepare fresh or store at 4°C for a few days. | 0.5 mM |

| BTC Stock Solution | Dissolve this compound iodide in distilled water or buffer to a final concentration of 20 mM. Prepare fresh daily. | 1 mM |

| Enzyme Solution | Prepare a working solution of BChE in Phosphate Buffer to achieve a measurable rate of reaction. | Varies |

| Test Compounds | Dissolve test compounds (e.g., inhibitors) in a suitable solvent (e.g., DMSO), then dilute in Phosphate Buffer. | Varies |

Assay Procedure

The following steps outline the procedure for determining BChE activity and inhibition.

-

Prepare Plate Layout: Design the plate map, including wells for blanks, negative controls (enzyme activity without inhibitor), and test compounds at various concentrations.

-

Add Reagents to Wells:

-

Blank Wells: Add 180 µL of Phosphate Buffer and 10 µL of the enzyme's buffer (without enzyme).

-

Negative Control Wells: Add 170 µL of Phosphate Buffer and 10 µL of the BChE enzyme solution.

-

Test Compound Wells: Add 160 µL of Phosphate Buffer, 10 µL of the BChE enzyme solution, and 10 µL of the test compound solution.

-

-

Add DTNB: Add 10 µL of 10 mM DTNB stock solution to all wells except the blank wells that will be used for substrate blank. The final volume should be 190 µL.

-

Pre-incubation: Incubate the plate at room temperature or 37°C for 5-15 minutes. This step is particularly important when screening for inhibitors to allow for interaction with the enzyme.[5]

-

Initiate Reaction: Add 10 µL of 20 mM BTC stock solution to all wells to start the enzymatic reaction. The total volume in each well is now 200 µL.

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every 30-60 seconds for 5-10 minutes.[5]

Experimental Workflow Diagram

Caption: Workflow for the 96-well plate BChE Ellman's assay.

Data Presentation and Analysis

The rate of the reaction (V₀) is determined by the change in absorbance over time (ΔAbs/min).

Calculation of Enzyme Activity

The activity of BChE can be calculated using the Beer-Lambert law:

Activity (mol/min/mL) = (ΔAbs/min) / (ε × l) × (Total Volume / Enzyme Volume)

Where:

-

ΔAbs/min is the rate of change in absorbance at 412 nm.

-

ε is the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[3]

-

l is the path length of the light in the well (cm). This needs to be determined for the specific microplate and reader used.

Calculation of Percent Inhibition

For inhibitor screening, the percentage of inhibition is calculated as follows:

% Inhibition = [ (V₀ control - V₀ inhibitor) / V₀ control ] × 100

Where:

-

V₀ control is the initial reaction rate in the absence of the inhibitor.

-

V₀ inhibitor is the initial reaction rate in the presence of the inhibitor.

Example Data Table

| Sample ID | Concentration (µM) | ΔAbs/min (Mean) | ΔAbs/min (SD) | % Inhibition |

| Negative Control | 0 | 0.052 | 0.003 | 0 |

| Inhibitor A | 1 | 0.038 | 0.002 | 26.9 |

| Inhibitor A | 10 | 0.015 | 0.001 | 71.2 |

| Inhibitor A | 100 | 0.004 | 0.001 | 92.3 |

Conclusion

The Ellman's method adapted for a 96-well plate format is a robust and efficient tool for measuring butyrylcholinesterase activity and for high-throughput screening of potential inhibitors.[1] Its simplicity and reliability make it an invaluable assay for researchers in pharmacology and drug development.

References

Application Note and Protocol for Measuring Butyrylcholinesterase (BChE) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase primarily synthesized in the liver and found in blood plasma.[1] It plays a significant role in the hydrolysis of various choline esters and is a critical enzyme in toxicology and pharmacology, as it metabolizes several drugs and serves as a biomarker for exposure to organophosphates and carbamates.[2] This application note provides a detailed protocol for the determination of BChE activity using the Ellman's method, a widely adopted colorimetric assay.[3][4]

The principle of the assay is based on the hydrolysis of the substrate S-butyrylthiocholine iodide (BTC) by BChE, which produces thiocholine.[1][3] The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[3] The rate of TNB²⁻ formation is directly proportional to the BChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[2][3]

Assay Principle and Workflow

The measurement of BChE activity using butyrylthiocholine and DTNB involves a two-step enzymatic and colorimetric reaction.

Caption: BChE enzymatic reaction and colorimetric detection pathway.

The experimental workflow for determining BChE activity can be summarized in the following steps:

Caption: General experimental workflow for BChE activity assay.

Materials and Reagents

Reagents and Buffers

| Reagent | Stock Concentration | Preparation | Storage |

| Phosphate Buffer | 0.1 M, pH 7.4 | Dissolve 3.1 g of NaH₂PO₄•H₂O and 10.9 g of Na₂HPO₄ in distilled H₂O to a final volume of 1 L.[4] | Room Temperature |

| DTNB Solution | 10 mM | Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.[2] | -20°C, protected from light.[4] |

| This compound Iodide (BTC) Solution | 100 mM | Dissolve 32.7 mg of BTC in 1 mL of deionized water. Prepare fresh daily.[2] | -20°C (stock).[4] |

| BChE Standard Solution | 20 U/mL | Add 50 µL of purified water with 0.1% BSA to the vial of BChE Standard.[1] | -20°C |

| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Dissolve 100 mg of BSA in 100 mL of purified water. | 4°C |

Equipment

-

Spectrophotometric multiwell plate reader

-

Clear flat-bottom 96-well plates

-

Pipetting devices and accessories

-

1.5 mL microcentrifuge tubes

-

Refrigerated microcentrifuge

Experimental Protocols

This protocol is designed for a 96-well microplate reader.[2] All samples and standards should be run in duplicate or triplicate.[1][2]

Sample Preparation

-

Serum/Plasma: A 400-fold dilution of serum is recommended for accurate measurement of BChE activity.[4] For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[5]

-

Tissue Homogenates: Homogenize 10-30 mg of tissue in 100 µL of ice-cold BChE Assay Buffer, followed by centrifugation at 10,000 × g for 10 minutes at 4°C to remove debris.[5]

BChE Standard Curve Preparation

-

Prepare a 400 mU/mL BChE standard solution by adding 20 μL of the 20 U/mL BChE standard to 980 μL of Assay Buffer.[1]

-

Perform serial dilutions of the 400 mU/mL standard to generate a standard curve. A 1:2 serial dilution is common.[1]

| Standard | BChE Concentration (mU/mL) | Volume of BChE Std (µL) | Volume of Assay Buffer (µL) |

| BS1 | 400 | 20 (of 20 U/mL stock) | 980 |

| BS2 | 200 | 150 (from BS1) | 150 |

| BS3 | 100 | 150 (from BS2) | 150 |

| BS4 | 50 | 150 (from BS3) | 150 |

| BS5 | 25 | 150 (from BS4) | 150 |

| BS6 | 12.5 | 150 (from BS5) | 150 |

| BS7 | 6.25 | 150 (from BS6) | 150 |

Note: Diluted BChE standards are unstable and should be used within 4 hours.[1]

Assay Procedure

The final reaction volume is typically 200 µL.[4]

-

Assay Setup:

-

Add 10 µL of diluted serum samples to the wells of a microtiter plate.[4]

-

For the standard curve, add 100 µL of each BChE standard to separate wells.

-

Add 100 µL of Assay Buffer to blank wells.

-

-

DTNB Addition:

-

Add 50 µL of 2 mM DTNB to each well.[4]

-

-

Pre-incubation:

-

Incubate the plate for 10 minutes at 25°C in the microplate reader to allow for temperature equilibration and for the reaction of any free sulfhydryl groups in the sample with DTNB.[4]

-

-

Reaction Initiation:

-

Kinetic Measurement:

| Component | Sample Wells (µL) | Standard Wells (µL) | Blank Well (µL) |

| Diluted Sample | 10 | - | - |

| BChE Standard | - | 100 | - |

| Assay Buffer | 120 | - | 130 |

| DTNB (2mM) | 50 | 50 | 50 |

| Pre-incubation | 10 min at 25°C | 10 min at 25°C | 10 min at 25°C |

| BTC (e.g., 50 mM for 5mM final) | 20 | 20 | 20 |

| Total Volume | 200 | 170 (adjust volumes as needed for 200) | 200 |

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve for each well.

-

Subtract the rate of the blank from the rates of the standards and samples.

-

Plot the corrected rates of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the BChE concentration in the samples by interpolating their reaction rates from the standard curve.

The BChE activity is calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs/min) / (ε × l) × (V_total / V_sample) × D

Where:

-

ΔAbs/min = Rate of absorbance change at 412 nm

-

ε = Molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹)[6]

-

l = Path length of the cuvette/well (cm)

-

V_total = Total volume of the assay

-

V_sample = Volume of the sample

-

D = Dilution factor of the sample

Considerations and Limitations

-

DTNB Instability: DTNB can be unstable in certain buffers. Using a combination of HEPES and sodium phosphate buffer can improve stability and reduce background signal.[7]

-

Interference from Sulfhydryl Groups: Free sulfhydryl groups in biological samples can react with DTNB, leading to a higher background. A pre-incubation step with DTNB before adding the substrate helps to mitigate this.[4][7]

-